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Compound of Interest

Compound Name: LY2183240

Cat. No.: B1675615 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with detailed information regarding the impact of LY2183240 on serine

hydrolases. The following troubleshooting guides and frequently asked questions (FAQs)

address common issues and questions that may arise during experiments involving this

compound.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of LY2183240 on its main target?

A1: LY2183240 is a potent, covalent inhibitor of fatty acid amide hydrolase (FAAH).[1][2] It

irreversibly inactivates the enzyme through carbamylation of the catalytic serine nucleophile

within the active site.[1][2] This inhibition of FAAH leads to an increase in the levels of the

endocannabinoid anandamide, as FAAH is the primary enzyme responsible for its degradation.

[3][4]

Q2: I'm observing unexpected effects in my experiment when using LY2183240. Could this be

due to off-target interactions?

A2: Yes, it is highly probable. While LY2183240 is a potent FAAH inhibitor, it is known to be a

promiscuous compound that interacts with numerous other serine hydrolases.[1][2] Global

activity-based protein profiling (ABPP) studies have revealed that LY2183240 inhibits several

other brain serine hydrolases, some with potencies in the low nanomolar range.[2] This lack of
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selectivity has led to its designation as a "chemotype with potentially excessive protein

reactivity for drug design".[1]

Q3: Which specific off-target serine hydrolases are known to be inhibited by LY2183240?

A3: In addition to FAAH, competitive ABPP studies have identified several other serine

hydrolases that are inhibited by LY2183240. Notably, the uncharacterized hydrolase KIAA1363

is a known off-target.[2] Furthermore, multiple other serine hydrolases, particularly those in the

25-35 kDa molecular mass range, are also inhibited by LY2183240.[2]

Q4: How does the selectivity of LY2183240 compare to other FAAH inhibitors?

A4: LY2183240 has poor selectivity compared to other well-characterized FAAH inhibitors. For

instance, compounds like URB597 and PF-3845 demonstrate high selectivity for FAAH with

minimal off-target engagement of other serine hydrolases in brain tissue when analyzed by

competitive ABPP.[2][4] In direct comparative studies, in vivo administration of LY2183240
resulted in the inactivation of FAAH and multiple other serine hydrolases, whereas URB597

selectively inactivated FAAH.[2]

Troubleshooting Guide
Issue: Inconsistent or unexpected phenotypic results in cell-based assays or in vivo studies.

Possible Cause: The observed effects may not be solely due to the inhibition of FAAH. The

off-target activities of LY2183240 against other serine hydrolases could be influencing other

signaling pathways.

Troubleshooting Steps:

Validate with a selective inhibitor: Repeat the experiment using a more selective FAAH

inhibitor, such as URB597 or PF-3845, as a control.[2][4] If the phenotype is not replicated

with the selective inhibitor, it is likely due to the off-target effects of LY2183240.

Profile off-target activity: If you have access to proteomic facilities, perform a competitive

activity-based protein profiling (ABPP) experiment in your specific experimental system to

identify the full range of serine hydrolases inhibited by LY2183240 at the concentration

you are using.[5][6]
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Consult the literature for off-target functions: Research the known functions of identified

off-targets (e.g., KIAA1363) to hypothesize how their inhibition might contribute to the

observed phenotype.

Quantitative Data
The following table summarizes the known inhibitory activities of LY2183240 against serine

hydrolases.

Target Enzyme IC50 Value Notes Reference

Fatty Acid Amide

Hydrolase (FAAH)
12.4 nM

Potent, covalent

inhibition.
[2]

KIAA1363 Low nanomolar range
Identified as a

significant off-target.
[2]

Other Brain Serine

Hydrolases
Low nanomolar range

Multiple enzymes,

particularly in the 25-

35 kDa range, are

inhibited.

[2]

Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP) for Assessing LY2183240 Selectivity

This protocol provides a generalized workflow for determining the selectivity of LY2183240
against the serine hydrolase family in a complex proteome (e.g., brain tissue lysate).[2][5][6]

Proteome Preparation:

Homogenize brain tissue in a suitable buffer (e.g., Tris-HCl) without detergents to prepare

a membrane fraction.

Determine the total protein concentration of the lysate using a standard method (e.g., BCA

assay).

Inhibitor Incubation (Competitive Labeling):
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Aliquot the proteome into separate microcentrifuge tubes.

Pre-incubate the proteomes with varying concentrations of LY2183240 (e.g., ranging from

1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a defined period (e.g., 30 minutes) at

a specific temperature (e.g., 37°C). This allows LY2183240 to bind to its targets.

Activity-Based Probe Labeling:

Add a broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-

rhodamine (FP-rhodamine), to each reaction tube at a fixed concentration (e.g., 1 µM).[2]

Incubate for a specific time (e.g., 15-30 minutes) at room temperature. The probe will

covalently label the active site of serine hydrolases that have not been inhibited by

LY2183240.

Analysis of Labeled Proteomes:

Quench the labeling reaction by adding SDS-PAGE loading buffer.

Separate the proteins by SDS-PAGE.

Visualize the labeled serine hydrolases using a fluorescence gel scanner. A decrease in

the fluorescence intensity of a protein band in the LY2183240-treated lanes compared to

the vehicle control indicates that the compound inhibits that specific hydrolase.

Identification of Off-Targets (ABPP-MudPIT):

For a more in-depth, unbiased identification of targets, an advanced functional proteomic

platform termed ABPP-multidimensional protein identification technology (ABPP-MudPIT)

can be used.[2] This involves affinity purification of probe-labeled proteins followed by

liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the

proteins that show reduced probe labeling in the presence of LY2183240.[7]
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Caption: Intended effect of LY2183240 on FAAH and anandamide signaling.
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Competitive ABPP Workflow
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Caption: Workflow for competitive activity-based protein profiling (ABPP).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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